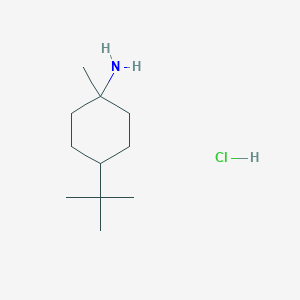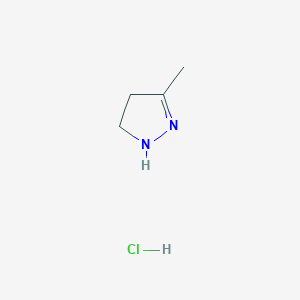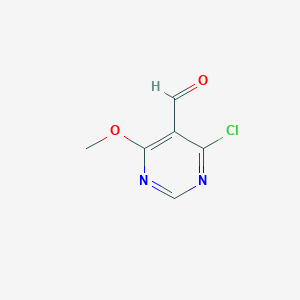
4-Chloro-6-ethoxy-2-methylpyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-ethoxy-2-methylpyrimidin-5-amine is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are well-known for their presence in biological systems, particularly as components of nucleic acid bases such as cytosine, thymine, and uracil
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-6-ethoxy-2-methylpyrimidin-5-amine involves the reaction of 4,6-dichloro-2-methylpyrimidine with sodium ethoxide in ethanol at room temperature. This reaction typically proceeds for about 2 hours, yielding the desired product in high purity .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethoxy-2-methylpyrimidin-5-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and methyl groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrimidine derivative.
Scientific Research Applications
4-Chloro-6-ethoxy-2-methylpyrimidin-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and nucleic acid interactions.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethoxy-2-methylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it may interfere with nucleic acid synthesis or function, leading to its potential use as an antiviral or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound has similar structural features but lacks the ethoxy group.
4-Chloro-6-methoxy-2-methylpyrimidine: Similar to 4-Chloro-6-ethoxy-2-methylpyrimidin-5-amine but with a methoxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to the presence of both the ethoxy and methyl groups, which can influence its reactivity and interactions with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H10ClN3O |
|---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
4-chloro-6-ethoxy-2-methylpyrimidin-5-amine |
InChI |
InChI=1S/C7H10ClN3O/c1-3-12-7-5(9)6(8)10-4(2)11-7/h3,9H2,1-2H3 |
InChI Key |
AFIAPLJPOORUEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC(=N1)C)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine](/img/structure/B13095060.png)
![2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095069.png)


![3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13095083.png)
![5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13095084.png)




![1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea](/img/structure/B13095137.png)


